molecular formula C19H17NO4 B11637477 (4Z)-4-(3-ethoxy-4-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one

(4Z)-4-(3-ethoxy-4-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one

Cat. No.: B11637477
M. Wt: 323.3 g/mol
InChI Key: SZEYORBBJOBYND-PTNGSMBKSA-N
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Description

(4Z)-4-(3-ethoxy-4-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(3-ethoxy-4-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one typically involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with 3-phenyl-1,2-oxazol-5(4H)-one under basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(3-ethoxy-4-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with modified properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazolone derivatives with different functional groups, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-(3-ethoxy-4-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, the compound could be investigated for its therapeutic potential. Its derivatives might serve as candidates for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-(3-ethoxy-4-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-(3-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one
  • (4Z)-4-(3-ethoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one
  • (4Z)-4-(4-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one

Uniqueness

(4Z)-4-(3-ethoxy-4-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one is unique due to the presence of both ethoxy and methoxy groups on the benzylidene moiety. This structural feature may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

(4Z)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C19H17NO4/c1-3-23-17-12-13(9-10-16(17)22-2)11-15-18(20-24-19(15)21)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3/b15-11-

InChI Key

SZEYORBBJOBYND-PTNGSMBKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)OC

solubility

46.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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